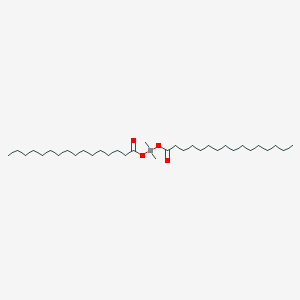
Dimethylbis(palmitoyloxy)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylbis(palmitoyloxy)stannane is an organotin compound with the molecular formula C34H68O4Sn.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethylbis(palmitoyloxy)stannane can be synthesized through the reaction of dimethyltin dichloride with palmitic acid in the presence of a base. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethylbis(palmitoyloxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The palmitoyloxy groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include tin oxides, reduced tin compounds, and substituted organotin compounds .
Wissenschaftliche Forschungsanwendungen
Dimethylbis(palmitoyloxy)stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of various industrial products, including coatings and plastics.
Wirkmechanismus
The mechanism of action of dimethylbis(palmitoyloxy)stannane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by binding to specific proteins and altering their function. This interaction can lead to various biological effects, including antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to dimethylbis(palmitoyloxy)stannane include:
- Dibutylbis(stearoyloxy)stannane
- Dibutyltin dilaurate
- Dibutyltin diacetate
- Dibutylbis(octadec-9-enoyloxy)stannane
Uniqueness
This compound is unique due to its specific molecular structure and the presence of palmitoyloxy groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
3865-35-8 |
|---|---|
Molekularformel |
C34H68O4Sn |
Molekulargewicht |
659.6 g/mol |
IUPAC-Name |
[hexadecanoyloxy(dimethyl)stannyl] hexadecanoate |
InChI |
InChI=1S/2C16H32O2.2CH3.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;;;/h2*2-15H2,1H3,(H,17,18);2*1H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
HLSQYZYSQQBWSP-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)O[Sn](C)(C)OC(=O)CCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[b]thiophene-4,7-dione](/img/structure/B14141682.png)
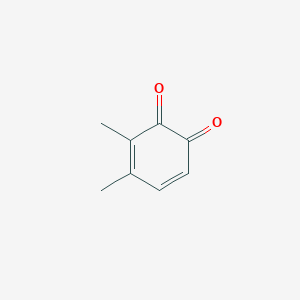
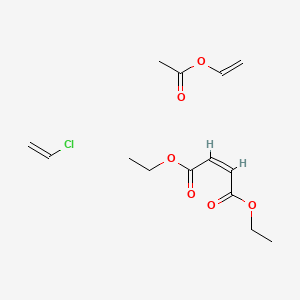
![7-(4-Chlorophenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14141705.png)
![Methyl 4-(trifluoromethyl)-2-[(2,4,6-trimethylphenyl)sulfonyl]benzoate](/img/structure/B14141712.png)
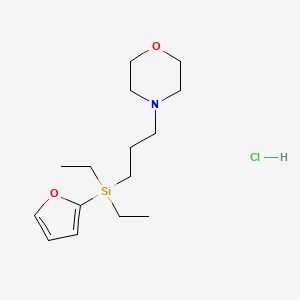


![[2,2'-Bi-1,3,4-oxadiazole]-5,5'-diamine](/img/structure/B14141743.png)
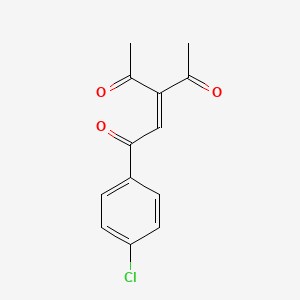

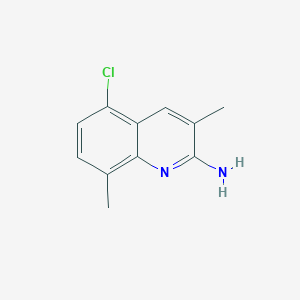

![Tert-butyl [1-(4-bromophenyl)-3-(hydroxyamino)-3-oxopropyl]carbamate](/img/structure/B14141771.png)
